![molecular formula C5H6N2O B1332379 4-Acetylimidazole CAS No. 61985-25-9](/img/structure/B1332379.png)
4-Acetylimidazole
Overview
Description
4-Acetylimidazole is a chemical compound that belongs to the class of acylimidazoles. It is characterized by the presence of an acetyl group attached to the imidazole ring. The imidazole ring is a five-membered planar ring that contains two nitrogen atoms at non-adjacent positions. Acetylimidazoles are of interest due to their potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of 4-acetylimidazole derivatives has been explored through different synthetic routes. One approach involves the reaction of symmetrical 1,3-diones with N2O4 to yield nitro compounds, which are then hydrogenated and cyclized to form 4(5)-acyl-5(4)-alkylimidazoles . Another method reported is the conversion of 4-acylaminoisoxazoles to 4(S)-acylimidazoles, which has been described as the most general synthesis of these compounds to date . This indicates that traditional electrophilic acylation of imidazoles is not effective for producing 4(S)-acylimidazoles, necessitating alternative synthetic strategies.
Molecular Structure Analysis
The molecular structure of 4-acetylimidazole derivatives is confirmed through various spectroscopic techniques, including UV, IR, 1H NMR, 13C-NMR, NOESY, and HMBC NMR spectra . These techniques allow for the elucidation of the positions of protons and carbons within the molecule, confirming the structure of the synthesized compounds.
Chemical Reactions Analysis
4-Acetylimidazole and its derivatives can participate in various chemical reactions due to the reactive nature of the imidazole ring and the acetyl group. The compounds synthesized in the studies have been used to create novel classes of potential antibacterial and antioxidant derivatives . The presence of the acetyl group can influence the reactivity of the imidazole ring, making it a versatile moiety for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-acetylimidazole derivatives include strong UV absorption bands between 264 and 291 nm, which are attributed to π-π* transitions of the oxadiazole group . The electrochemical properties of these compounds are characterized by quasireversible redox processes. Additionally, the antibacterial and antioxidant activities of these derivatives have been evaluated, with some compounds showing significant activity against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa . These properties make 4-acetylimidazole derivatives interesting for further research and potential applications in pharmaceuticals and materials science.
Scientific Research Applications
Protein Acetylation Studies
4-Acetylimidazole has been utilized in protein acetylation studies. Perlmann (1966) demonstrated that it reacts with proteins such as pepsin and pepsinogen, affecting their proteolytic activities and conformational characteristics. This research highlights its role in understanding protein structure and function through selective acetylation (Perlmann, 1966).
Modification of Toxins
Youle, Murray, and Neville (1981) utilized 4-Acetylimidazole to modify the plant seed toxin ricin. They found that acetylation inhibited ricin's binding and toxicity, providing insights into the structural components critical for the toxin's function (Youle, Murray, & Neville, 1981).
Catalysis and Synthesis
Nardi et al. (2017) reported on the use of 4-Acetylimidazole in the selective acetylation of bioactive compounds, highlighting its role in catalysis and synthesis. This research is significant for developing sustainable processes in chemical synthesis (Nardi et al., 2017).
Enzymatic Activity Modification
Cacace, Prisco, and Zito (1976) investigated the effects of 4-Acetylimidazole on rabbit muscle glycogen phosphorylase b. Their study provided insights into the role of aromatic residues in the enzyme's catalytic and allosteric properties (Cacace, Prisco, & Zito, 1976).
Analytical Chemistry Applications
Ren et al. (2017) synthesized 9-Acetylimidazol-carbazole, closely related to 4-Acetylimidazole, for labeling amino groups in L-Hydroxyproline, demonstrating its application in analytical chemistry and biomarker detection (Ren et al., 2017).
Carbohydrates and Diols Acetylation
Lu et al. (2014) explored the use of 4-Acetylimidazole for regioselective acetylation of carbohydrates and diols, offering an eco-friendly approach for selective acetylation in water (Lu et al., 2014).
Enzyme Stability Studies
Saboury et al. (2004) used 4-Acetylimidazole to modify mushroom tyrosinase. Their study focused on the stability changes of the enzyme upon acetylation, contributing to our understanding of enzyme kinetics and stability (Saboury et al., 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(1H-imidazol-5-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-4(8)5-2-6-3-7-5/h2-3H,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFOJIVMBHBZRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340547 | |
Record name | 4-Acetylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetylimidazole | |
CAS RN |
61985-25-9 | |
Record name | 4-Acetylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1H-imidazol-4-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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